![molecular formula C24H23O3P B014712 Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate CAS No. 13148-05-5](/img/structure/B14712.png)
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Overview
Description
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate that can be used in the production of antibiotics . It can be coupled with glyoxals in a one-step route to 4-hydroxycyclopentanones and is also used to prepare 2 H -pyran-2-ones from oxazolones .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate involves coupling with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2 H -pyran-2-ones from oxazolones .Molecular Structure Analysis
The molecular formula of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is C24H23O3P . The linear formula is (C6H5)3P=CHCOCH2CO2C2H5 .Chemical Reactions Analysis
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can react in a stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It can also be used to prepare 2 H -pyran-2-ones from oxazolones .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is 390.41 . More specific physical and chemical properties may require further experimental data or resources.Scientific Research Applications
Synthesis of 4-Hydroxycyclopentanones
This compound can be coupled with glyoxals in a one-step route to 4-hydroxycyclopentanones . This is a significant application as 4-hydroxycyclopentanones are important building blocks in organic synthesis and are found in a variety of natural products.
Preparation of 2H-Pyran-2-Ones
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is also used to prepare 2H-pyran-2-ones from oxazolones . 2H-Pyran-2-ones are a class of organic compounds that have applications in the synthesis of various pharmaceuticals.
Stereoselective Synthesis of Polysubstituted Cyclopentanones
This compound is a reactant for the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions . Polysubstituted cyclopentanones are useful in the synthesis of a wide range of biologically active compounds.
Chemoselective Reaction with Aryl Azides
The reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate has been studied under different conditions and it was found that the reaction occurs chemoselectively to form one of two possible isomers . This chemoselective reaction is significant in the field of organic synthesis.
Synthesis of Novel (1H-1,2,3-Triazol-5-yl)acetic Acids
Aryl azides react with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate to synthesize novel (1H-1,2,3-triazol-5-yl)acetic acids . These compounds have potential applications in medicinal chemistry due to the biological activity of 1,2,3-triazoles.
C-C Bond Formation
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is used in reactions that involve C-C bond formation . This is a fundamental process in organic chemistry and is crucial for the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate used in the production of various compounds
Mode of Action
The compound is known to couple with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2H-pyran-2-ones from oxazolones
Biochemical Pathways
The compound is involved in the synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It also participates in the asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to produce hydroindanes . The downstream effects of these pathways depend on the specific reactions and the compounds being synthesized.
Result of Action
The compound is primarily used as a reactant in the stereoselective synthesis of various compounds . The molecular and cellular effects of its action would therefore depend on the specific compounds being synthesized and their respective biological activities.
Safety and Hazards
Future Directions
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has potential applications in the synthesis of various organic compounds. It can be used in the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions, and in the preparation of 2 H -pyran-2-ones from oxazolones . These reactions could be explored further for the development of new synthetic routes and products.
properties
IUPAC Name |
ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370136 | |
Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate | |
CAS RN |
13148-05-5 | |
Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?
A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.
- Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].
- Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].
Q2: Can you elaborate on the mechanism of these reactions?
A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.
Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?
A3: This reagent offers several advantages:
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